molecular formula C14H16N2O B2823887 6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one CAS No. 1338682-62-4

6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one

Cat. No. B2823887
CAS RN: 1338682-62-4
M. Wt: 228.295
InChI Key: LLZCTKBQMCOEKR-UHFFFAOYSA-N
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Description

6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one, also known as DMN-10, is a newly synthesized organic compound with a wide range of potential applications in scientific research. It has been used in various experiments to investigate the effects of its structure, mechanism of action, and biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthetic Methodologies : New methodologies for synthesizing naphthyridine derivatives have been developed, demonstrating the compound's relevance in organic chemistry. For example, a study presents an efficient process for synthesizing tetrahydrobenzo[b]acridine derivatives through a three-component cyclocondensation, highlighting the importance of green chemistry principles such as using non-toxic solvents and avoiding catalysts (Kamalifar & Kiyani, 2019). Similarly, another study showcases the synthesis of benzo[c]phenanthridine derivatives, pointing towards the exploration of structure-activity relationships within this family of compounds (Janin et al., 1993).

  • Cytotoxic and Antitumor Properties : Some naphthyridine derivatives exhibit potent antitumor and cytotoxic activities, as seen in studies evaluating their effects on topoisomerase I and II, with varying degrees of success across different tumor models (Ruchelman et al., 2003; Chang et al., 1999). These findings suggest potential applications in designing new anticancer agents.

  • Antimicrobial Activity : Derivatives of naphthyridine, such as alkoxyphthalimide derivatives, have shown notable antibacterial and antifungal activities, proposing their use in developing new antimicrobial agents (Bhambi et al., 2009).

  • Fluorescence Properties and DNA Detection : Certain naphthyridine derivatives demonstrate fluorescence properties that can be enhanced upon interaction with DNA, offering a novel approach for DNA/RNA detection in biological research (Okuma et al., 2017).

properties

IUPAC Name

6,7-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-8-3-4-10-13(9(8)2)16-12-5-6-15-7-11(12)14(10)17/h3-4,15H,5-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZCTKBQMCOEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=C(N2)CCNC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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